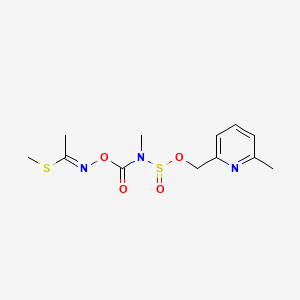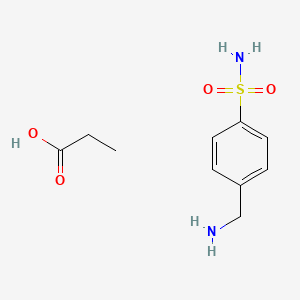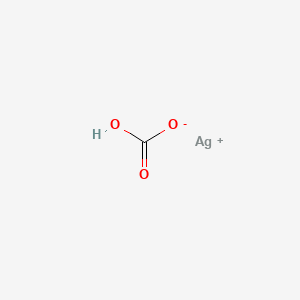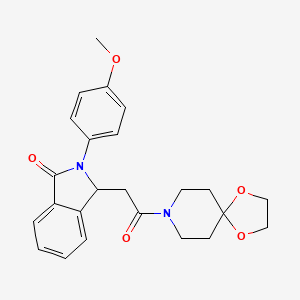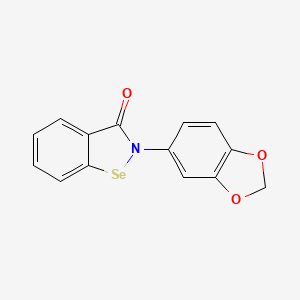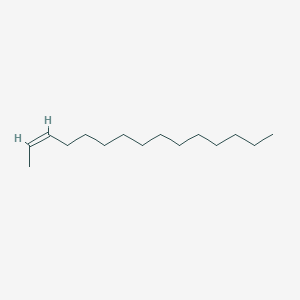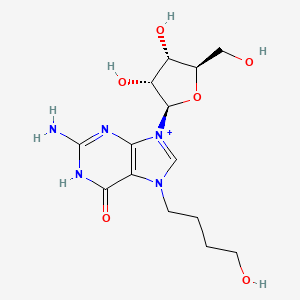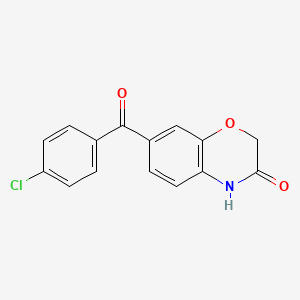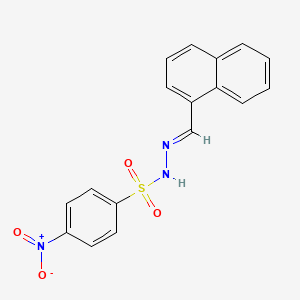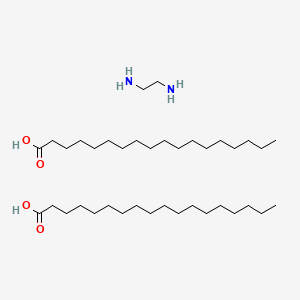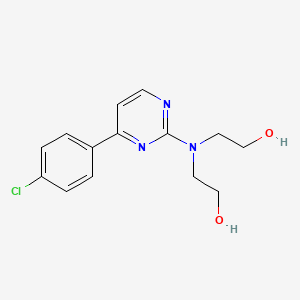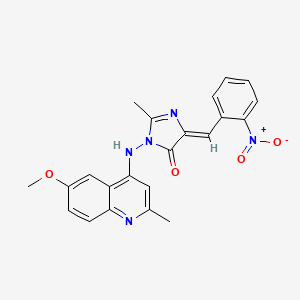
4H-Imidazol-4-one, 3,5-dihydro-3-((6-methoxy-2-methyl-4-quinolinyl)amino)-2-methyl-5-((2-nitrophenyl)methylene)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“4H-Imidazol-4-one, 3,5-dihydro-3-((6-methoxy-2-methyl-4-quinolinyl)amino)-2-methyl-5-((2-nitrophenyl)methylene)-” is a complex organic compound that belongs to the class of imidazolones This compound is characterized by its unique structure, which includes an imidazolone core, a quinoline moiety, and a nitrophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “4H-Imidazol-4-one, 3,5-dihydro-3-((6-methoxy-2-methyl-4-quinolinyl)amino)-2-methyl-5-((2-nitrophenyl)methylene)-” typically involves multi-step organic reactions. The starting materials may include 2-methyl-4-quinoline, 2-nitrobenzaldehyde, and other reagents necessary for forming the imidazolone ring. Common synthetic routes may involve condensation reactions, cyclization, and functional group modifications under controlled conditions such as specific temperatures, solvents, and catalysts.
Industrial Production Methods
Industrial production of this compound would likely require optimization of the synthetic route to ensure high yield and purity. This may involve the use of advanced techniques such as continuous flow chemistry, automated synthesis, and purification methods like chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
“4H-Imidazol-4-one, 3,5-dihydro-3-((6-methoxy-2-methyl-4-quinolinyl)amino)-2-methyl-5-((2-nitrophenyl)methylene)-” can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the nitrophenyl group.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles. Reaction conditions such as temperature, solvent, and pH are crucial for achieving the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while reduction may produce amine-containing compounds.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.
Biology
In biological research, the compound may serve as a probe or inhibitor for studying specific biochemical pathways. Its structural features suggest potential interactions with biological targets such as enzymes or receptors.
Medicine
In medicinal chemistry, the compound could be investigated for its pharmacological properties. Its quinoline and nitrophenyl groups are known to exhibit biological activity, making it a candidate for drug development.
Industry
In the industrial sector, the compound may find applications in the production of specialty chemicals, dyes, and materials with specific properties.
Mechanism of Action
The mechanism by which “4H-Imidazol-4-one, 3,5-dihydro-3-((6-methoxy-2-methyl-4-quinolinyl)amino)-2-methyl-5-((2-nitrophenyl)methylene)-” exerts its effects depends on its interaction with molecular targets. These targets may include enzymes, receptors, or other biomolecules. The compound’s structure allows it to bind to specific sites, modulating biological pathways and producing desired effects.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other imidazolones, quinoline derivatives, and nitrophenyl-containing molecules. Examples include:
- 4H-Imidazol-4-one derivatives with different substituents.
- Quinoline-based compounds with various functional groups.
- Nitrobenzene derivatives with different substituents.
Uniqueness
The uniqueness of “4H-Imidazol-4-one, 3,5-dihydro-3-((6-methoxy-2-methyl-4-quinolinyl)amino)-2-methyl-5-((2-nitrophenyl)methylene)-” lies in its specific combination of structural features
Properties
CAS No. |
85986-86-3 |
|---|---|
Molecular Formula |
C22H19N5O4 |
Molecular Weight |
417.4 g/mol |
IUPAC Name |
(5Z)-3-[(6-methoxy-2-methylquinolin-4-yl)amino]-2-methyl-5-[(2-nitrophenyl)methylidene]imidazol-4-one |
InChI |
InChI=1S/C22H19N5O4/c1-13-10-19(17-12-16(31-3)8-9-18(17)23-13)25-26-14(2)24-20(22(26)28)11-15-6-4-5-7-21(15)27(29)30/h4-12H,1-3H3,(H,23,25)/b20-11- |
InChI Key |
IJKWPBBBGYRQKU-JAIQZWGSSA-N |
Isomeric SMILES |
CC1=CC(=C2C=C(C=CC2=N1)OC)NN3C(=N/C(=C\C4=CC=CC=C4[N+](=O)[O-])/C3=O)C |
Canonical SMILES |
CC1=CC(=C2C=C(C=CC2=N1)OC)NN3C(=NC(=CC4=CC=CC=C4[N+](=O)[O-])C3=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



